

Solubility of 3-Propoxyphenol in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Propoxyphenol

Cat. No.: B1365604

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This technical guide provides a comprehensive overview of the solubility characteristics of **3-propoxyphenol** in various organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this guide focuses on predicted solubility based on physicochemical principles and provides detailed experimental protocols for researchers to determine precise solubility values.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.^[1] **3-Propoxyphenol** (C₉H₁₂O₂) possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a larger, nonpolar propyl ether and benzene ring structure. This amphiphilic nature dictates its solubility in different organic solvents.

The predicted solubility of **3-propoxyphenol** in a range of common organic solvents is summarized in the table below. These predictions are qualitative and should be confirmed by experimental determination for any critical application.

Table 1: Predicted Solubility of **3-Propoxyphenol** in Common Organic Solvents

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Protic	Methanol	High	The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxyl group of 3-propoxyphenol. [1]
Ethanol	High	Similar to methanol, ethanol's hydroxyl group allows for strong hydrogen bonding interactions. [1]	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	High	DMSO is a strong hydrogen bond acceptor and a highly polar solvent, capable of disrupting the intermolecular hydrogen bonds of 3-propoxyphenol and solvating the molecule effectively. [2] [3]
Acetone	Medium to High	The ketone group in acetone can act as a hydrogen bond acceptor for the hydroxyl group of 3-propoxyphenol. The overall polarity of acetone makes it a good solvent for moderately polar compounds. [4]	

Acetonitrile	Medium	While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or acetone, leading to moderate solubility.	
Nonpolar Aromatic	Toluene	Medium to High	The aromatic ring of toluene can interact favorably with the benzene ring of 3-propoxyphenol through π - π stacking, while the overall nonpolar character is compatible with the propyl ether group.[5]
Nonpolar Aliphatic	n-Hexane	Low	As a nonpolar aliphatic solvent, hexane has limited ability to interact with the polar hydroxyl group of 3-propoxyphenol, resulting in poor solubility.[6]

Experimental Protocols for Solubility Determination

For precise and quantitative solubility data, standardized experimental methods are required. The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method.[\[7\]](#)

Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation concentration of **3-propoxyphenol** in a specific organic solvent at a controlled temperature.

Materials:

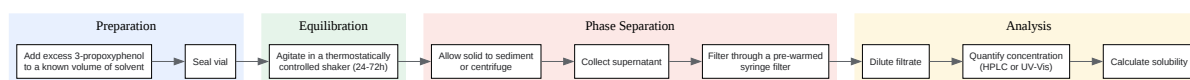
- **3-Propoxyphenol** (solid, high purity)
- Selected organic solvent (analytical grade)
- Screw-capped glass vials
- Thermostatically controlled shaker or incubator
- Syringe filters (chemically compatible with the solvent, e.g., PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
- Volumetric flasks and pipettes

Methodology:

- **Preparation of Supersaturated Solution:** Add an excess amount of solid **3-propoxyphenol** to a known volume of the selected organic solvent in a screw-capped vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
- **Equilibration:** Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.

- **Sample Collection and Filtration:** Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter that has been pre-warmed to the experimental temperature to prevent precipitation. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
- **Quantification:** Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method. Analyze the concentration of **3-propoxyphenol** in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method against a prepared calibration curve.
- **Calculation:** The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

Workflow for Experimental Solubility Determination



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Caption: Experimental workflow for determining the equilibrium solubility of **3-propoxyphenol**.

Advanced Solubility Prediction: Hansen Solubility Parameters

A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters (HSP).^[8] This model decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δ_D), polar forces (δ_P), and hydrogen bonding forces (δ_H).^[8] The principle is that substances with similar HSP values are likely to be miscible.

The Hansen solubility parameters for a range of common organic solvents are provided below. The HSP for **3-propoxyphenol** are not readily available and would need to be determined experimentally.

Table 2: Hansen Solubility Parameters for Selected Organic Solvents

Solvent	δD (MPa ^{0.5})	δP (MPa ^{0.5})	δH (MPa ^{0.5})
Methanol	15.1	12.3	22.3
Ethanol	15.8	8.8	19.4
Acetone	15.5	10.4	7.0
Dimethyl Sulfoxide	18.4	16.4	10.2
Toluene	18.0	1.4	2.0
n-Hexane	14.9	0.0	0.0

Data sourced from various online databases and literature.

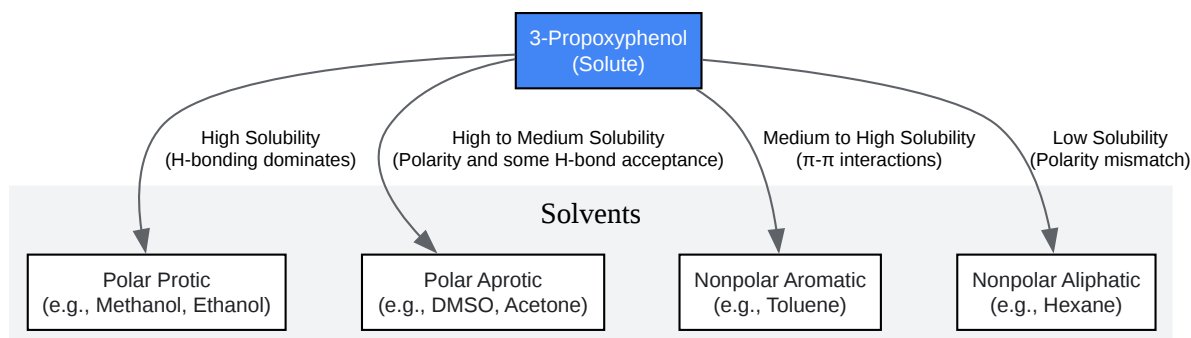
Experimental Determination of Hansen Solubility Parameters for 3-Propoxyphenol

The HSP of a solute like **3-propoxyphenol** can be determined by conducting a series of solubility tests in a range of solvents with known HSPs.

Methodology:

- A sample of **3-propoxyphenol** is tested for solubility in a variety of solvents (typically 20-30) with a wide range of HSP values.
- The solubility is classified as "good" or "poor" based on a predefined threshold (e.g., soluble above 1 wt%).
- The HSPs of the "good" solvents are plotted in 3D Hansen space.
- A sphere is drawn that encompasses all the "good" solvents while excluding the "poor" solvents.
- The center of this sphere provides the three Hansen Solubility Parameters (δD , δP , δH) for **3-propoxyphenol**.

Logical Relationship for Solubility Prediction



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Caption: Logical relationships governing the solubility of **3-propoxyphenol** in different solvent classes.

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